molecular formula C7H13N3 B1455878 [1-(1-methyl-1H-pyrazol-3-yl)propyl]amine CAS No. 1467458-69-0

[1-(1-methyl-1H-pyrazol-3-yl)propyl]amine

Cat. No. B1455878
M. Wt: 139.2 g/mol
InChI Key: PYYIDDAEMNSXFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[1-(1-methyl-1H-pyrazol-3-yl)propyl]amine” is a chemical compound with the molecular formula C5H9N3 . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .


Molecular Structure Analysis

The molecular structure of “[1-(1-methyl-1H-pyrazol-3-yl)propyl]amine” can be represented by the SMILES string Cn1ccc(CN)n1 . The InChI key for this compound is SSXDUSOCSNXBPO-UHFFFAOYSA-N .


Chemical Reactions Analysis

While specific chemical reactions involving “[1-(1-methyl-1H-pyrazol-3-yl)propyl]amine” are not detailed in the search results, compounds with similar structures, such as imidazole, have been noted for their broad range of chemical and biological properties .


Physical And Chemical Properties Analysis

“[1-(1-methyl-1H-pyrazol-3-yl)propyl]amine” is a solid compound . It has a molecular weight of 111.15 . The compound is colorless to light yellow .

Scientific Research Applications

  • Chemical Synthesis

    • [1-(1-methyl-1H-pyrazol-3-yl)propyl]amine is an important raw material and intermediate used in organic synthesis . It’s often used in the production of pharmaceuticals, agrochemicals, and dyestuff .
    • The methods of application or experimental procedures are not specified in the source .
    • The results or outcomes obtained are also not specified in the source .
  • Pharmaceuticals

    • Pyrazole, a related compound, is a part of many pharmaceutical drugs . For example, celecoxib (celebrex) and the anabolic steroid stanozolol contain a pyrazole ring .
    • The methods of application or experimental procedures are not specified in the source .
    • The results or outcomes obtained are also not specified in the source .
  • Dipeptidylpeptidase 4 Inhibitors

    • 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine, a compound related to [1-(1-methyl-1H-pyrazol-3-yl)propyl]amine, is used to prepare nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines . These compounds are selective and orally active dipeptidylpeptidase 4 inhibitors and are used as antidiabetic agents .
    • The methods of application or experimental procedures are not specified in the source .
    • The results or outcomes obtained are also not specified in the source .
  • Fungicides

    • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, a compound related to [1-(1-methyl-1H-pyrazol-3-yl)propyl]amine, is used in the manufacture of six commercial fungicides which are inhibitors of succinate dehydrogenase .
    • The methods of application or experimental procedures are not specified in the source .
    • The results or outcomes obtained are also not specified in the source .
  • Antitumor Potential

    • 1-substituted-2-(5-substituted-1-phenyl-1-H-pyrazol-3-yl)-1H-benzo[d]imidazole and 4-(1-chloro-1H-benzo[d]imidazol-2-yl)-6-fluoropyrimidin-2-amine, compounds related to [1-(1-methyl-1H-pyrazol-3-yl)propyl]amine, have been synthesized and evaluated for antitumor potential against different cell lines such as MCF-7 and CaCo-2 .
    • The methods of application or experimental procedures are not specified in the source .
    • The results or outcomes obtained are also not specified in the source .
  • Chemical Synthesis
    • [1-(1-methyl-1H-pyrazol-3-yl)propyl]amine is an important raw material and intermediate used in organic synthesis . It’s often used in the production of pharmaceuticals, agrochemicals, and dyestuff .
    • The methods of application or experimental procedures are not specified in the source .
    • The results or outcomes obtained are also not specified in the source .

Safety And Hazards

“[1-(1-methyl-1H-pyrazol-3-yl)propyl]amine” may cause skin irritation, serious eye irritation, and respiratory irritation . Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are recommended .

properties

IUPAC Name

1-(1-methylpyrazol-3-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-3-6(8)7-4-5-10(2)9-7/h4-6H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYYIDDAEMNSXFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=NN(C=C1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(1-methyl-1H-pyrazol-3-yl)propyl]amine

CAS RN

1467458-69-0
Record name 1-(1-methyl-1H-pyrazol-3-yl)propan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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